ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE
Brand Name: Vulcanchem
CAS No.: 107202-62-0
VCID: VC20746148
InChI: InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2
Molecular Formula: C15H27NO3
Molecular Weight: 269.38 g/mol

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

CAS No.: 107202-62-0

Cat. No.: VC20746148

Molecular Formula: C15H27NO3

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE - 107202-62-0

CAS No. 107202-62-0
Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
IUPAC Name tert-butyl N-[(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Standard InChI InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
Standard InChI Key JRMDRWOEBLIOTE-QWHCGFSZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H]2CO2
SMILES CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2

CHEMICAL IDENTITY AND PROPERTIES

Erythro-N-Boc-L-cyclohexylalanine epoxide is characterized by its specific chemical structure and properties that make it valuable for research applications. This section details its fundamental identity parameters and physical characteristics.

CHEMICAL STRUCTURE AND NOMENCLATURE

Erythro-N-Boc-L-cyclohexylalanine epoxide possesses a complex structure featuring both a cyclohexyl group and an epoxide functional group. The compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. Its structure incorporates specific stereochemistry that contributes to its biological activity and synthetic utility. The epoxide ring is particularly reactive and serves as a key functional group for various chemical transformations in organic synthesis .

Several systematic names exist for this compound, including tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate and tert-Butyl N-[(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl]carbamate. These names reflect the compound's stereochemical configuration and functional groups . The stereochemical designation "erythro" indicates the relative configuration of the stereogenic centers, while the "L" prefix specifies the absolute configuration according to the amino acid convention.

IDENTIFICATION PARAMETERS

The identification of Erythro-N-Boc-L-cyclohexylalanine epoxide can be confirmed through several standard parameters widely recognized in chemical databases and literature:

ParameterValueReference
CAS Registry Number107202-62-0
Molecular FormulaC15H27NO3
Molecular Weight269.38 g/mol
PubChem CID9816868
MDL NumberMFCD08061628
European Community (EC) Number891-068-8

These identification parameters serve as unique identifiers for the compound in chemical databases and literature, facilitating its accurate identification and reference in research contexts . The CAS Registry Number, in particular, provides an unambiguous identification recognized internationally across scientific platforms and regulatory frameworks.

PHYSICAL AND CHEMICAL PROPERTIES

Erythro-N-Boc-L-cyclohexylalanine epoxide exhibits specific physical and chemical properties that influence its behavior in chemical reactions and applications:

PropertyValueReference
Physical StateSolid
Optical Rotation[α]D= -15 ± 1° (C=1 in EtOH) at 25°C
Standard Purity≥98%
SolubilitySoluble in organic solvents like ethanol
Functional GroupsEpoxide, carbamate, cyclohexyl

The compound's specific optical rotation indicates its chiral nature, which is critical for its applications in asymmetric synthesis and pharmaceutical development . The epoxide functional group is particularly significant as it provides a reactive site for nucleophilic ring-opening reactions, making the compound valuable in diverse synthetic applications.

APPLICATIONS AND RESEARCH SIGNIFICANCE

Erythro-N-Boc-L-cyclohexylalanine epoxide has emerged as an important tool in multiple research domains, with applications spanning from fundamental organic synthesis to cutting-edge pharmaceutical development.

ROLE IN PEPTIDE SYNTHESIS

In the field of peptide synthesis, Erythro-N-Boc-L-cyclohexylalanine epoxide serves as a valuable building block for creating structurally diverse peptides with enhanced properties. The compound has been particularly noted for its ability to enhance the stability of cyclic peptides, which are increasingly important in therapeutic applications. Cyclic peptides created using this compound demonstrate improved resistance to enzymatic degradation, a critical factor in developing peptide-based drugs with prolonged activity within biological systems.

The Boc protecting group in the compound allows for controlled reactivity during peptide coupling reactions, enabling selective peptide bond formation. This controlled reactivity is essential for maintaining the stereochemical integrity and structural precision required in peptide synthesis . Researchers have leveraged these properties to develop peptides with improved bioavailability and targeting capabilities, expanding the potential therapeutic applications of peptide-based treatments .

APPLICATIONS IN DRUG DEVELOPMENT

Erythro-N-Boc-L-cyclohexylalanine epoxide plays a pivotal role in pharmaceutical research and drug development processes. The compound has been instrumental in synthesizing drug candidates that exhibit high specificity towards biological targets, thereby improving the efficacy of potential therapeutic agents. This specificity is particularly valuable in developing treatments for conditions that require precise molecular targeting to minimize side effects and maximize therapeutic benefit.

The compound's unique structure, particularly its epoxide group, provides a versatile chemical handle for introducing various functionalities into drug molecules . This versatility enables medicinal chemists to modify and optimize drug candidates systematically, exploring structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties. Such structural modifications are fundamental to modern drug discovery approaches, where molecular design is increasingly guided by understanding specific drug-target interactions .

USE IN BIOCONJUGATION TECHNIQUES

Bioconjugation represents another significant application area for Erythro-N-Boc-L-cyclohexylalanine epoxide. The compound's ability to form stable bonds with biomolecules has made it a key player in developing bioconjugation techniques essential for creating targeted drug delivery systems and diagnostic tools. These techniques involve linking therapeutic agents or imaging probes to biomolecules like antibodies or peptides that can recognize specific cellular targets.

The reactivity of the epoxide group allows for site-specific conjugation reactions, enabling the attachment of biomolecules to surfaces or other molecules with precise control . This level of control is crucial for developing advanced therapeutic strategies like antibody-drug conjugates, where cytotoxic drugs are linked to antibodies that specifically recognize cancer cells, thereby minimizing damage to healthy tissues . Additionally, these bioconjugation approaches have applications in developing biosensors and diagnostic tools that require specific molecular recognition capabilities.

RESEARCH FINDINGS

Scientific investigations involving Erythro-N-Boc-L-cyclohexylalanine epoxide have yielded significant findings that highlight its importance in various research areas. These discoveries continue to expand our understanding of the compound's applications and potential.

STABILITY ENHANCEMENT IN CYCLIC PEPTIDES

Research has demonstrated that incorporating Erythro-N-Boc-L-cyclohexylalanine epoxide into peptide structures significantly enhances their stability against enzymatic degradation. This finding is particularly important for therapeutic peptides, which often face challenges related to short half-lives in biological systems. Studies have shown that cyclic peptides synthesized using this compound exhibit increased resistance to proteolytic enzymes, potentially extending their duration of action in vivo .

The stability enhancement appears to result from both the structural constraints introduced by the cyclohexyl group and the specific stereochemistry of the compound . These features create peptide conformations that are less accessible to degradative enzymes while potentially maintaining or even improving binding to intended biological targets. This dual benefit of improved stability without compromising biological activity represents a significant advancement in peptide-based drug development, potentially addressing one of the major limitations in this field.

SPECIFICITY IN BIOLOGICAL TARGETING

Investigations into the applications of Erythro-N-Boc-L-cyclohexylalanine epoxide in drug development have revealed its ability to contribute to enhanced target specificity. Compounds synthesized using this building block have demonstrated high selectivity for specific biological targets, a characteristic that is essential for developing effective therapeutic agents with minimal side effects .

The structural features of the compound, particularly the defined stereochemistry and the cyclohexyl group, appear to influence the three-dimensional conformation of resulting drug molecules in ways that promote specific interactions with biological targets . This stereochemical control is valuable in designing drugs that can distinguish between closely related targets, such as different subtypes of receptors or enzymes with similar binding sites. Such specificity is increasingly recognized as a key factor in developing next-generation pharmaceuticals with improved safety and efficacy profiles.

ROLE IN TARGETED DRUG DELIVERY SYSTEMS

Research findings have highlighted the significance of Erythro-N-Boc-L-cyclohexylalanine epoxide in creating sophisticated targeted drug delivery systems. The compound's utility in bioconjugation has enabled the development of drug carriers that can selectively deliver therapeutic agents to specific tissues or cell types, potentially reducing systemic exposure and associated toxicities .

Studies have demonstrated that drug delivery systems incorporating components derived from this compound can achieve more precise targeting, improved pharmacokinetics, and enhanced therapeutic indices compared to conventional formulations . These systems utilize the compound's ability to form stable linkages between targeting moieties (such as antibodies or peptides) and therapeutic payloads, creating conjugates that remain intact during circulation but release their payload at the intended site of action. This approach represents a significant advancement in addressing the challenge of delivering drugs specifically to diseased tissues while sparing healthy ones.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator